molecular formula C17H16N2O4 B13232289 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid

Cat. No.: B13232289
M. Wt: 312.32 g/mol
InChI Key: SCXZRXWRPWQGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid is a complex organic compound with the molecular formula C17H16N2O4. This compound is known for its unique structure, which includes a naphthyridine core, a benzyloxycarbonyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory methods to increase efficiency and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(Benzyloxy)carbonyl]-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways. The naphthyridine core may interact with various enzymes and proteins, influencing their activity and function .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

7-phenylmethoxycarbonyl-6,8-dihydro-5H-1,7-naphthyridine-2-carboxylic acid

InChI

InChI=1S/C17H16N2O4/c20-16(21)14-7-6-13-8-9-19(10-15(13)18-14)17(22)23-11-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,20,21)

InChI Key

SCXZRXWRPWQGBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=N2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.